molecular formula C17H24ClN3O4S B10980935 N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

Cat. No.: B10980935
M. Wt: 401.9 g/mol
InChI Key: WWFFBTIFMYCNSC-LOACHALJSA-N
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Description

(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a chlorophenyl group, a thiolane ring, and a carbamoyl group. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethylamine intermediate through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and ammonia.

    Thiolane Ring Formation: The next step involves the formation of the thiolane ring through a cyclization reaction. This can be achieved by reacting the chlorophenylmethylamine with a suitable thiolane precursor under acidic conditions.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be accomplished by reacting the thiolane intermediate with an isocyanate derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and scalability, continuous flow reactors can be employed. These reactors allow for precise control of reaction parameters and continuous production of the compound.

    Purification Techniques: Industrial production also involves advanced purification techniques such as chromatography and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.

    Disrupt Cell Membranes: The compound can interact with cell membranes, altering their permeability and integrity.

    Interfere with DNA Function: It can bind to DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorophenyl group but different functional groups and reactivity.

    Methylaervine: Another compound with a thiolane ring but different substituents and biological activities.

Uniqueness

(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is unique due to its combination of a chlorophenyl group, a thiolane ring, and a carbamoyl group

Properties

Molecular Formula

C17H24ClN3O4S

Molecular Weight

401.9 g/mol

IUPAC Name

(2S)-N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C17H24ClN3O4S/c1-11(2)15(16(22)19-9-12-3-5-13(18)6-4-12)21-17(23)20-14-7-8-26(24,25)10-14/h3-6,11,14-15H,7-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t14?,15-/m0/s1

InChI Key

WWFFBTIFMYCNSC-LOACHALJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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